molecular formula C23H25ClN2O9 B13844559 7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Cat. No.: B13844559
M. Wt: 508.9 g/mol
InChI Key: BXTHDFJCJQJHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide is a semi-synthetic broad-spectrum antibiotic related to tetracycline. It is known for its antibacterial properties and is used to treat various bacterial infections. The compound is sensitive to light and air and is soluble in citrate-phosphate buffer at pH 6-8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleophilic aromatic substitution reactions.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Used in the treatment of bacterial infections, including acne, urinary tract infections, and respiratory infections.

    Industry: Employed in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and leads to the inhibition of bacterial cell growth. Resistance mechanisms include efflux pumps that remove the compound from the cell and ribosomal protection proteins that prevent its binding .

Comparison with Similar Compounds

Similar Compounds

  • Chlormethylenecycline
  • N2-(hydroxymethyl)chlortetracycline
  • N-methylol-7-chlortetracycline

Uniqueness

Compared to similar compounds, 7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide has unique structural features that enhance its antibacterial activity. The presence of multiple hydroxyl groups and the dimethylamino substituent contribute to its broad-spectrum activity and effectiveness against resistant bacterial strains .

Properties

Molecular Formula

C23H25ClN2O9

Molecular Weight

508.9 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)

InChI Key

BXTHDFJCJQJHKD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O

Origin of Product

United States

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